molecular formula C5H9IO2 B8572391 5-(iodomethyl)tetrahydrofuran-3-ol

5-(iodomethyl)tetrahydrofuran-3-ol

Cat. No.: B8572391
M. Wt: 228.03 g/mol
InChI Key: CQIXHAQHLCXRQQ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Iodomethyl)tetrahydrofuran-3-ol (CAS: 188068-77-1) is a tetrahydrofuran derivative with the molecular formula C₅H₉IO₂ and a molecular weight of 228.03 g/mol. It features an iodomethyl (-CH₂I) substituent at the 5-position and a hydroxyl (-OH) group at the 3-position of the tetrahydrofuran ring. This compound is primarily utilized as a pharmaceutical intermediate, playing a role in synthesizing complex molecules due to its reactive iodine moiety, which facilitates further functionalization . Its structure combines the steric constraints of the tetrahydrofuran ring with the electrophilic character of iodine, making it valuable in nucleophilic substitution reactions and cross-coupling chemistry.

Properties

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

(3S,5R)-5-(iodomethyl)oxolan-3-ol

InChI

InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2/t4-,5+/m0/s1

InChI Key

CQIXHAQHLCXRQQ-CRCLSJGQSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CI)O

Canonical SMILES

C1C(COC1CI)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(iodomethyl)tetrahydrofuran-3-ol typically involves the iodination of tetrahydrofuran derivatives. One common method includes the use of molecular iodine and a suitable oxidizing agent to introduce the iodomethyl group into the furan ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 5-(iodomethyl)tetrahydrofuran-3-ol can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of palladium-catalyzed cross-coupling reactions is also explored for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(iodomethyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.

Major Products Formed:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Various tetrahydrofuran derivatives.

    Substitution: Compounds with different functional groups replacing the iodomethyl group.

Scientific Research Applications

Chemistry: 5-(iodomethyl)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic applications.

Medicine: The compound is explored for its potential use in drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for the synthesis of pharmacologically active compounds.

Industry: In the industrial sector, 5-(iodomethyl)tetrahydrofuran-3-ol is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(iodomethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets through its iodomethyl group. This group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Tables

Table 1. Structural Comparison of Tetrahydrofuran Derivatives

Compound Substituents Molecular Weight Key Functional Groups
5-(Iodomethyl)tetrahydrofuran-3-ol 5-CH₂I, 3-OH 228.03 Iodine, hydroxyl
4f 5-CH₂I, 3-methyl, 3-N-phenylcarbamoyl 461.30 Iodine, carbamoyl
(3R-cis)-5-(2,4-Difluorophenyl)-... 5-CH₂I, 3-CH₂OH, 2,4-F₂Ph 368.13 Iodine, fluorophenyl

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